molecular formula C₉H₁₇NO₆S₂ B1139996 N-Boc-L-cysteine Methanethiosulfonate CAS No. 1043867-42-0

N-Boc-L-cysteine Methanethiosulfonate

Cat. No. B1139996
CAS RN: 1043867-42-0
M. Wt: 299.36
InChI Key:
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Description

N-Boc-L-cysteine Methanethiosulfonate (N-Boc-L-Cys-MTS) is an analog of L-cysteine methanesulfonate (L-Cys-MTS) which is a commonly used reagent in organic synthesis. N-Boc-L-Cys-MTS is a useful reagent for the synthesis of peptides, proteins, and other bioactive molecules. It has been used in a variety of research applications, including the study of enzyme inhibition, protein-protein interactions, and drug design.

Scientific Research Applications

Protein Labeling and Crosslinking

N-Boc-L-cysteine Methanethiosulfonate can be used in protein labeling and crosslinking . It is a small compound that reversibly blocks cysteines and other sulfhydryl groups, enabling the study of enzyme activation and other protein functions .

Conversion of Sulfhydryl Groups

This compound can convert sulfhydryl groups on cysteine side chains into -S-S-CH3 . This reaction is reversible with DTT or TCEP, restoring the free sulfhydryl .

Modification of Thiol Groups

N-Boc-L-cysteine Methanethiosulfonate is used to modify thiol groups in creatine kinase . This modification allows for the study of the enzyme’s function and structure .

Study of Biochemical Pathways

This compound is commonly used to study biochemical pathways involving thiol-dependent enzymes . It provides insights into the role of these enzymes in various biological processes .

Spin Labeling in Electron Paramagnetic Resonance (EPR) Spectroscopy

N-Boc-L-cysteine Methanethiosulfonate can be used in spin labeling in combination with EPR spectroscopy . This technique has emerged as an efficient tool to elucidate the structure and conformational dynamics of biomolecules under native-like conditions .

Study of Photosynthetic Reaction Centers

This compound has been used in studies of the photosynthetic reaction center from Rhodobacter sphaeroides R26 . It helps in understanding the photophysical and photochemical processes in these reaction centers .

N-Boc Protection of Amines

N-Boc-L-cysteine Methanethiosulfonate can be used for the N-Boc protection of amines . This is a green and simple approach for the N-Boc protection on structurally diverse amines .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO6S2/c1-9(2,3)16-8(13)10-6(7(11)12)5-17-18(4,14)15/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHCCMQDIJSFSH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 40640463

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